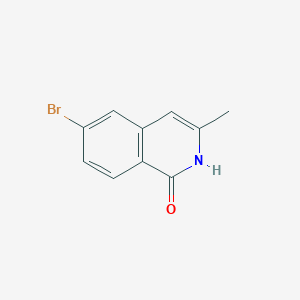
6-Bromo-3-methylisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-methylisoquinolin-1(2H)-one is a chemical compound used for pharmaceutical testing . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C10H8BrNO . The molecular weight is 238.08 .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 435.8±45.0 °C . The predicted density is 1.523±0.06 g/cm3 . The storage temperature is recommended to be 28 C .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry Applications
Synthesis of Anticancer Intermediates : The compound has been highlighted as an important intermediate in the synthesis of drugs treating colon and rectal cancers. A synthetic route has been optimized, leading to high yield and demonstrating its significance in medicinal chemistry synthesis processes (He Zheng-you, 2010).
Microwave Irradiation Synthesis : A method involving microwave irradiation and solvent-free conditions facilitated the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, including derivatives of the compound, showcasing an efficient route for creating bioactive molecules (A. Mohammadi, S. S. S. Hossini, 2011).
Structural Studies : Research on the tautomeric structures of 2-aryl-3-bromoquinolin-4(1H)-ones provided insight into their existence in various states (NH-4-oxo derivatives) across solution and solid phases, offering valuable information for further chemical modifications and applications (M. Mphahlele et al., 2002).
Medicinal Chemistry and Biological Activity
Prodrug Systems : A study involving the synthesis of a compound acting as a prodrug system for 5-bromoisoquinolin-1-one indicated potential for selective drug delivery to hypoxic tissues, highlighting its relevance in targeted cancer therapies (I. Parveen et al., 1999).
Cytotoxic Evaluation : The synthesis and evaluation of aminoquinones structurally related to marine isoquinolinequinones, including derivatives of "6-Bromo-3-methylisoquinolin-1(2H)-one," showed significant antitumor activity against various human cancer cell lines. This research underscores the potential of these compounds in developing new anticancer agents (V. Delgado et al., 2012).
Material Science and Sensing Applications
Sensing Properties : Research on quinoline-based isomers, including derivatives of "this compound," demonstrated remarkable differences in sensing properties for Al3+ and Zn2+ ions. This indicates their potential application in developing selective and sensitive fluorescence sensors for metal ions, which is crucial for environmental monitoring and biochemical assays (Ananta Hazra et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-3-methyl-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-7-5-8(11)2-3-9(7)10(13)12-6/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJSEWHWEJNWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Br)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2706346.png)
![N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2706347.png)
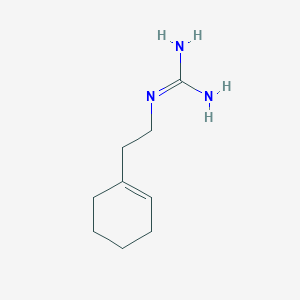
![5-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2706350.png)
![Methyl 3-[methyl(methylsulfonyl)amino]-2-thiophenecarboxylate](/img/structure/B2706352.png)
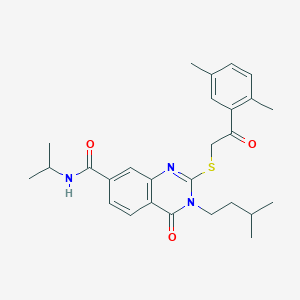
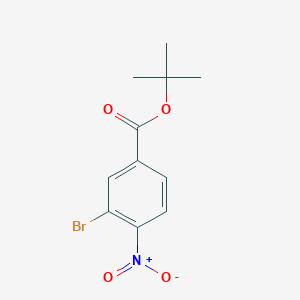
![5-((3,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2706355.png)
![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706357.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2706360.png)
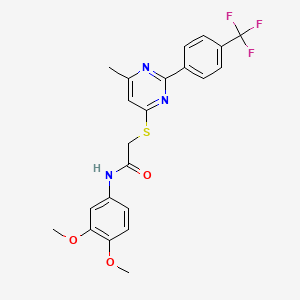
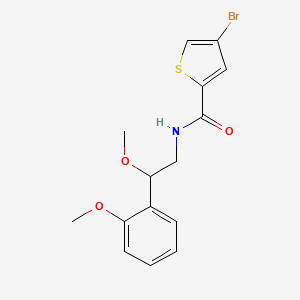
![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2706365.png)
